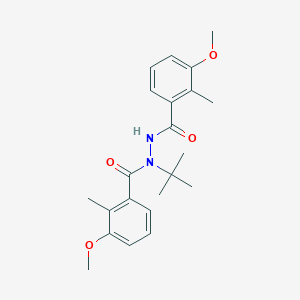

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

Description

N-(tert-butyl)-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide (CAS: 163336-51-4) is a benzohydrazide derivative characterized by two aromatic rings substituted with methoxy and methyl groups, linked via a hydrazide moiety. The compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry or as a synthetic intermediate .

Properties

IUPAC Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJJJOHXCXEMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide, also known as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- CAS Number : 163336-50-3

- Melting Point : 100-104 °C

- Solubility : Slightly soluble in chloroform and methanol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been suggested that the compound may function as an enzyme inhibitor or modulator, potentially impacting pathways involved in cancer progression and inflammation. The presence of the tert-butyl and methoxy groups enhances its reactivity and selectivity towards specific enzymes or receptors .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties by inhibiting nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), which is implicated in adenosine production—a factor that promotes tumor growth and immune suppression. By inhibiting NPP3, the compound may help in reducing tumor growth and enhancing immune responses against cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects . Research suggests that it may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of NPP3 : A study published in 2024 highlighted the compound's role as a potent inhibitor of NPP3, suggesting its application in cancer immunotherapy. The inhibition was linked to a decrease in adenosine levels, which are known to suppress immune responses .

- Synthetic Pathways : The synthesis of this compound involves several steps, including the formation of hydrazides from corresponding carboxylic acids and subsequent modifications to introduce functional groups that enhance biological activity .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N'-tert-butyl-3-methoxy-N'-(5-methylbenzoyl)-2-methylbenzohydrazide | structure | Anticancer, anti-inflammatory |

| N'-tert-butyl-3-methoxy-N'-(3-methoxybenzoyl)-2-methylbenzohydrazide | structure | Moderate anticancer activity |

Scientific Research Applications

Agricultural Applications

1. Insecticide Development

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide is primarily recognized as an intermediate in the synthesis of methoxyfenozide, a selective insect growth regulator used against lepidopteran pests. Methoxyfenozide mimics the action of natural hormones in insects, disrupting their growth and development processes. The compound's structural features enhance its effectiveness and specificity, making it a valuable asset in integrated pest management strategies.

2. Environmental Impact

The synthesis method of this compound has been optimized to reduce environmental impact. A notable purification process involves hydrolysis and recycling of byproducts, significantly lowering waste production and improving yield efficiency. This method not only enhances product purity but also aligns with sustainable agricultural practices, minimizing the ecological footprint associated with pesticide production .

Pharmaceutical Applications

1. Potential Anticancer Activity

Emerging research indicates that derivatives of hydrazides, including this compound, exhibit promising anticancer properties. Studies have shown that hydrazone compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

2. Drug Formulation

The compound's solubility profile suggests potential applications in drug formulation where controlled release is desired. Its chemical stability under various conditions makes it suitable for incorporation into pharmaceutical matrices designed for sustained drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Methoxyfenozide | Agricultural Chemistry | Demonstrated effectiveness against target pest species with minimal non-target effects. |

| Hydrazone Derivatives Research | Pharmaceutical Applications | Showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Research Findings and Data

- Structural Insights : The tert-butyl group in the target compound likely stabilizes the hydrazide moiety against hydrolysis, a feature absent in simpler benzamides (e.g., ) .

- Safety : The target compound requires stringent handling (P260: avoid inhalation; P280: protective gear), unlike less hazardous analogs like ’s benzamide .

Preparation Methods

Core Reaction Sequence

The compound is synthesized through sequential functionalization of a benzohydrazide backbone. The primary route involves four stages:

-

Hydrazide Formation : 2-methylbenzoic acid reacts with hydrazine hydrate under reflux (70–80°C, 6–8 hours) to yield 2-methylbenzohydrazide.

-

tert-Butyl Group Introduction : The hydrazide intermediate is treated with tert-butyl chloride in a basic medium (e.g., NaOH, 0–5°C) to minimize side reactions.

-

Methoxylation : Selective O-methylation is achieved using dimethyl sulfate or methyl iodide in anhydrous DMF at 50–60°C.

-

Benzoylation : The final step involves acylation with 3-methoxy-2-methylbenzoyl chloride, typically conducted in toluene at 0°C with sodium hydroxide as a base.

Key Reaction Conditions

Industrial Production Optimization

Scalability Enhancements

Industrial protocols prioritize cost efficiency and reproducibility:

-

Continuous Flow Reactors : Replace batch processing to enhance heat transfer and reduce byproduct formation.

-

Automated pH Control : Real-time adjustments during acidification (pH <3) and alkalization (pH 10) improve product consistency.

-

Solvent Recovery : Toluene is recycled via distillation, reducing waste and production costs.

Byproduct Management

A major byproduct, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine, is hydrolyzed to 3-methoxy-2-methylbenzoic acid under acidic conditions (HCl, 100°C, 1 hour). This side product is removed via filtration and repurposed, achieving a 98% recovery rate.

Critical Reaction Parameters

Temperature and Stoichiometry

-

Low-Temperature Benzoylation : Maintaining 0°C during acyl chloride addition prevents premature hydrolysis.

-

Molar Ratios : A 1:1.05 ratio of tert-butylhydrazine to benzoyl chloride ensures complete conversion, minimizing unreacted starting material.

Purification and Isolation

Acid-Base Workflow

Post-reaction mixture purification involves:

Purity Outcomes

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Standard Recrystallization | 95 | 85 |

| Patent Hydrolysis Method | 98 | 97.7 |

Analytical Validation

Structural Confirmation

Stability Profiling

-

Thermal Stability : Decomposition initiates at 200°C (TGA data).

-

Photostability : Amber vial storage prevents UV-induced methoxy cleavage.

Environmental and Economic Considerations

Waste Reduction

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw Materials | 65 |

| Energy Consumption | 20 |

| Waste Management | 10 |

| Labor/Equipment | 5 |

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with corrosive or irritant intermediates .

- Ventilation : Use fume hoods to mitigate exposure to volatile acyl chlorides and toxic gases (e.g., HCl vapors) .

- Storage : Store moisture-sensitive reagents under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis .

Which spectroscopic methods are most effective for characterizing the structure and purity of this benzohydrazide derivative?

Q. Basic Research Focus

- 1H/13C NMR : Confirm hydrazide bond formation and tert-butyl group integrity (e.g., δ ~1.2 ppm for tert-butyl protons) .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

What in vitro assays are suitable for evaluating the antitumor potential of this compound, based on structurally related agents?

Q. Advanced Research Focus

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Mechanistic Studies :

- Apoptosis Assays : Annexin V/PI staining to evaluate programmed cell death .

- Cell Cycle Analysis : Flow cytometry to identify phase-specific arrest (e.g., G2/M) .

- Target Identification : Radiolabel the compound (e.g., tritium labeling) for binding studies with putative targets like tubulin or kinase enzymes .

How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .

- Stability-Indicating Methods : Use UPLC-MS to track degradation products (e.g., hydrolysis of the hydrazide bond or tert-butyl cleavage) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability via logP calculations .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., enzymes or receptors) .

- ADMET Prediction : Software like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and toxicity .

How can researchers resolve discrepancies in reported biological activity data across different studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time) to identify confounding variables .

- Dose-Response Reproducibility : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines) .

- Structural Analog Comparison : Benchmark activity against known derivatives (e.g., methoxy-substituted benzohydrazides) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.